

A Comparative Guide to the Anticancer Efficacy of Novel Pyrimidin-2-amine Derivatives

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Compound of Interest

Compound Name: 4-(4-Nitrophenyl)pyrimidin-2-amine

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The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Within this class, pyrimidin-2-amine derivatives have emerged as a particularly promising avenue for the development of novel anticancer drugs. Their versatile structure allows for modifications that can target a wide array of cancer-associated proteins and pathways. This guide provides a comparative analysis of the anticancer efficacy of several recently developed pyrimidin-2-amine derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing research and development efforts.

Comparative Anticancer Activity

The following tables summarize the in vitro anticancer activity of various pyrimidin-2-amine derivatives against different cancer cell lines. The data highlights the potency and selectivity of these compounds, offering a basis for comparison and further investigation.

Table 1: Inhibitory Activity of Pyrimidin-2-amine Derivatives against Kinase Targets

Compound ID	Target Kinase	IC50 (μM)	Cancer Type	Reference
8h	PLK4	0.0067	Breast Cancer	[1][2]
7	PLK1	0.02	-	[3]
9	PLK1	0.041	-	[3]
4	PLK1	0.094	-	[3]
139	Tubulin	9.7	Breast/Liver Cancer	[4]
6a	Tubulin	1.4-1.7	Lung Cancer	[5]

Table 2: Antiproliferative Activity of Pyrimidin-2-amine Derivatives

Compound ID	Cell Line	GI50/EC50/IC50 (μM)	Treatment Duration	Cancer Type	Reference
2a	Various	10–26 (EC50)	24 h	Glioblastoma, Breast, Oral, Colon	[6]
5–8 (EC50)	48 h				
6a	A549	0.19-0.41 (GI50)	-	Lung Cancer	[5]
3a	A549	1.55-2.20 (GI50)	-	Lung Cancer	[5]
1a	A549	2.40-13.5 (GI50)	-	Lung Cancer	[5]
139	MCF-7	10.95 (IC50)	-	Breast Cancer	[4]
HepG2	11.93 (IC50)	-	Liver Cancer	[4]	
5l	MCF-7	9.15 (IC50)	-	Breast Cancer	[7]
HepG2	10.45 (IC50)	-	Liver Cancer	[7]	
Normal Liver Cells	53 (IC50)	-	-	[7]	

Table 3: Effects of Pyrimidin-2-amine Derivatives on Cell Cycle and Apoptosis

Compound ID	Cell Line	Effect	Fold Change vs. Control	Cancer Type	Reference
20	HCT-116	G0-G1 Cell Cycle Arrest	1.23	Colon Cancer	[8]
HCT-116	Apoptosis	18.18	Colon Cancer	[8]	
139	MCF-7	S-phase Cell Cycle Arrest	-	Breast Cancer	[4]
5l	-	G2/M Cell Cycle Arrest	-	-	[7]

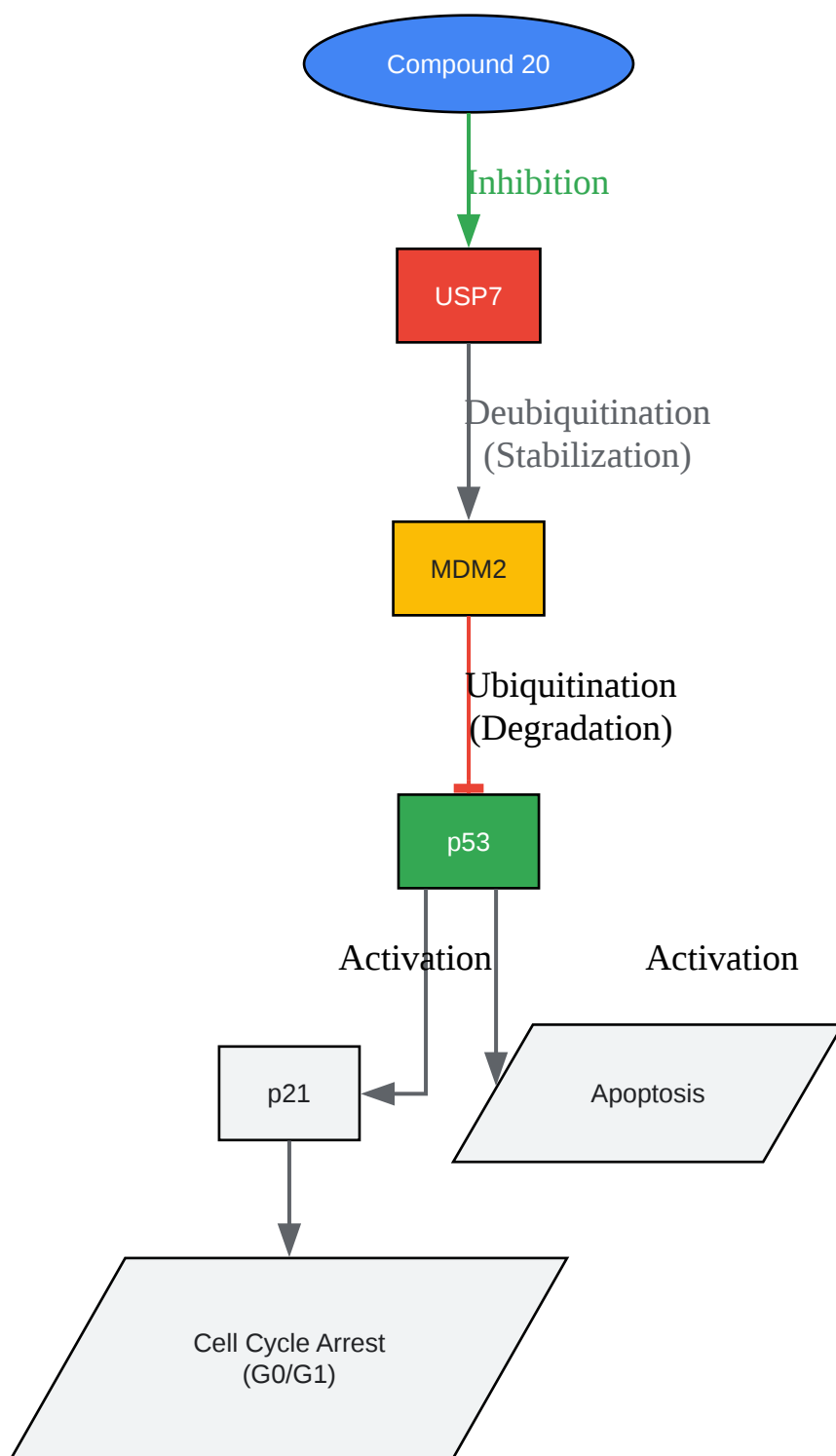
Key Signaling Pathways Targeted by Pyrimidin-2-amine Derivatives

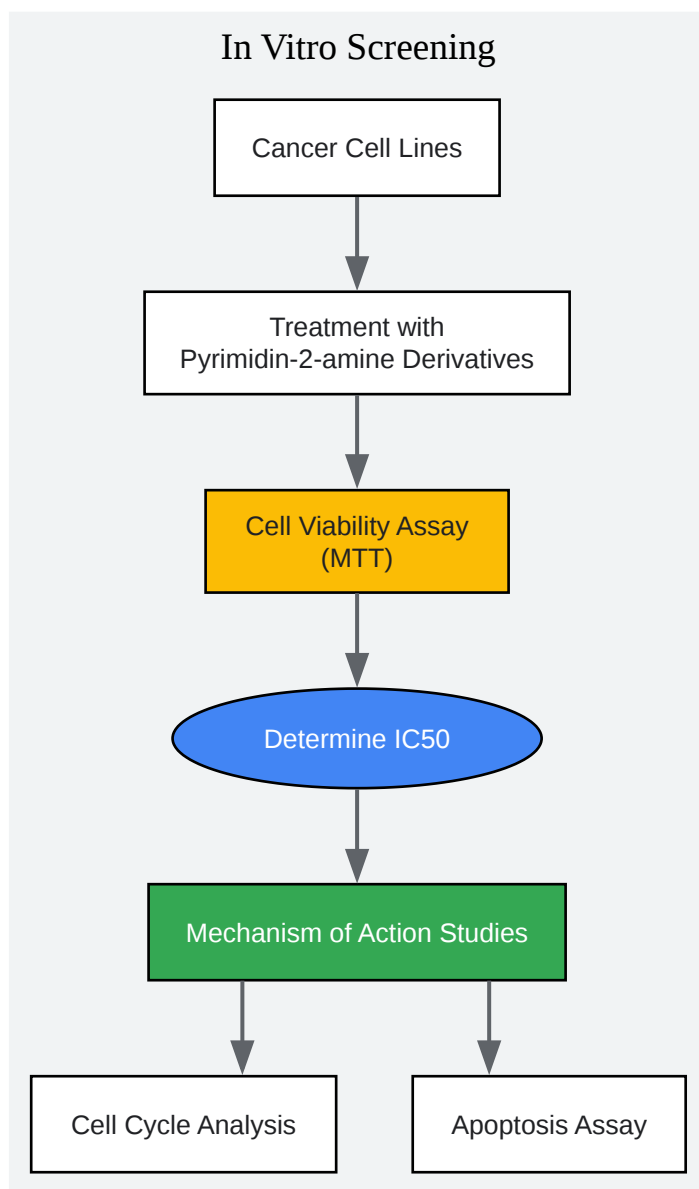
The anticancer effects of pyrimidin-2-amine derivatives are often attributed to their ability to modulate specific signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The diagrams below illustrate some of the key pathways targeted by the compounds discussed in this guide.



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Caption: Inhibition of PLK4 by Compound 8h disrupts centriole duplication, leading to genomic instability and suppression of tumorigenesis.





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